Anticancer Potency in Indole-Tetrazole Amides
In the Reddy et al. 2022 study, indole-tetrazole coupled aromatic amides bearing N1-methyl substitution on the indole ring exhibited IC50 values of 3.5–8.7 µM against MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) cell lines, outperforming etoposide (IC50 ~9.70 µM). [1] Although the target compound carries a 3-methylbutyl group instead of a methyl group, it belongs to the same core scaffold; class-level inference suggests comparable or differentiable potency due to altered lipophilicity and steric interactions. [1]
| Evidence Dimension | In vitro anticancer activity (MTT assay) |
|---|---|
| Target Compound Data | No direct published IC50 data available for N-[1-(3-methylbutyl)-1H-indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide |
| Comparator Or Baseline | N-(4-methoxyphenyl)-2-(5-(1-methyl-1H-indol-3-yl)-2H-tetrazol-2-yl)acetamide (6a): IC50 3.5–8.7 µM across MCF-7, A549, SKOV3; etoposide IC50 9.70 µM |
| Quantified Difference | Not directly quantifiable for target compound; class compounds 6a, 6b, 6f showed 1.1–2.8× greater potency than etoposide |
| Conditions | MTT assay, 48 h exposure, MCF-7, A549, SKOV3 cell lines |
Why This Matters
Establishes the lower-bound potency expectation for the indole-tetrazole-amide series; the 3-methylbutyl substituent provides a distinct lipophilic anchor that may further modulate activity and selectivity.
- [1] Reddy, T.S., Rai, S., Koppula, S.K. (2022) Synthesis of indole-tetrazole coupled aromatic amides; In vitro anticancer activity, in vitro tubulin polymerization inhibition assay and in silico studies. Journal of Molecular Structure, 1267, 133556. doi:10.1016/j.molstruc.2022.133556 View Source
